molecular formula C12H6Br4O2 B1228169 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol CAS No. 79755-43-4

3,5-Dibromo-2-(2,4-dibromophenoxy)phenol

Cat. No. B1228169
CAS RN: 79755-43-4
M. Wt: 501.79 g/mol
InChI Key: SNCQITRZEBFIRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromophenols often involves bromination reactions and coupling processes. For example, a study on a similar brominated compound describes its synthesis and characterization through X-ray crystallography and various spectroscopic methods, indicating the complexity and the detailed approach needed for synthesizing such compounds (Alaşalvar et al., 2014).

Molecular Structure Analysis

The molecular structure of brominated phenols is characterized by the presence of bromine atoms attached to the phenolic ring, significantly affecting the compound's physical and chemical properties. X-ray crystallography and computational methods like DFT and HF calculations have been used to elucidate the structure, demonstrating the intermolecular and intramolecular interactions that stabilize these molecules (Alaşalvar et al., 2014).

Chemical Reactions and Properties

Brominated phenolic compounds participate in various chemical reactions, including oxidative polymerization and photochemical processes. For instance, the formation of polybrominated diphenyl ethers (PBDEs) from bromophenols under certain conditions highlights the reactivity of these compounds in environmental matrices and their potential formation through natural processes (Liu et al., 2011).

Scientific Research Applications

3,5-dibromo-2-(2,4-dibromophenoxy)phenol has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.

    Biology: Exhibits antibacterial properties, making it useful in studying bacterial resistance and biofilm formation.

    Medicine: Potential applications in developing new antimicrobial agents.

    Industry: Used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The antibacterial activity of 3,5-dibromo-2-(2,4-dibromophenoxy)phenol is attributed to its ability to disrupt bacterial cell membranes. It targets the phosphotransferase systems in bacteria, leading to reduced uptake of essential nutrients and ultimately causing cell death. This compound is effective against both gram-positive and gram-negative bacteria .

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-2-(2,4-dibromophenoxy)phenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of mitochondrial complex II, which is a key component of the electron transport chain . By inhibiting this enzyme, this compound disrupts cellular respiration and energy production. Additionally, it interacts with bacterial phosphotransferase systems, such as scrA and mtlA, leading to reduced uptake of the compound and subsequent bacterial resistance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, particularly in glucose-starved conditions . It also affects cell signaling pathways by inhibiting the phosphorylation of Akt and GRP78 proteins, which are involved in cell survival and stress responses . Furthermore, this compound has demonstrated broad antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits mitochondrial complex II, disrupting the electron transport chain and reducing ATP production . This compound also interacts with bacterial phosphotransferase systems, leading to decreased uptake and increased resistance . Additionally, this compound induces apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under standard laboratory conditions, maintaining its biological activity for extended periods . Long-term studies have demonstrated that this compound continues to exert its antibacterial and anticancer effects without significant degradation . The development of bacterial resistance over time due to reduced uptake mechanisms has been observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial and anticancer activities without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been reported . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects the mitochondrial electron transport chain by inhibiting complex II . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels, which can induce oxidative stress and cell death . The compound also interacts with bacterial phosphotransferase systems, affecting metabolic flux and nutrient uptake .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by bacterial cells via phosphotransferase systems, which are involved in nutrient transport . In mammalian cells, the compound is distributed to the mitochondria, where it exerts its inhibitory effects on complex II . The localization and accumulation of this compound within specific cellular compartments are crucial for its biological activity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In bacterial cells, the compound localizes to the cytoplasm and interacts with phosphotransferase systems . In mammalian cells, it primarily targets the mitochondria, where it inhibits complex II and disrupts cellular respiration . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The reaction conditions often include the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The process involves multiple steps of bromination to achieve the desired tetrabrominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where phenol derivatives are treated with bromine under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dibromo-2-(2,4-dibromophenoxy)phenol
  • 3,4,6-tribromo-2-(2,4-dibromophenoxy)phenol
  • 5-epi-nakijinone Q

Uniqueness

3,5-dibromo-2-(2,4-dibromophenoxy)phenol stands out due to its broad-spectrum antibacterial activity and moderate cytotoxicity against human cell lines. Its ability to kill biofilm-incorporated bacteria without affecting biofilm structural integrity is particularly noteworthy .

properties

IUPAC Name

3,5-dibromo-2-(2,4-dibromophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCQITRZEBFIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229856
Record name 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79755-43-4
Record name 6-Hydroxy-2,2′,4,4′-tetrabromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79755-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079755434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What biological activities have been reported for 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol?

A1: Research indicates that this compound exhibits inhibitory effects on contractile activity in the guinea pig ileum [] and demonstrates antiviral activity against Hepatitis B virus (HBV) by inhibiting HBV core promoter activity and HBV production in vitro. []

Q2: How potent is this compound as an antiviral against HBV?

A2: Studies show that this compound has an EC50 value of 0.23 µM against HBV in vitro, with a selectivity index of 18.2. [] This suggests a promising level of potency and selectivity for this compound.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C12H6Br4O2 and a molecular weight of 557.84 g/mol. []

Q4: What analytical techniques have been used to characterize this compound?

A4: The structure of this compound has been elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. [] These techniques provide detailed information about the compound's structure and conformation.

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